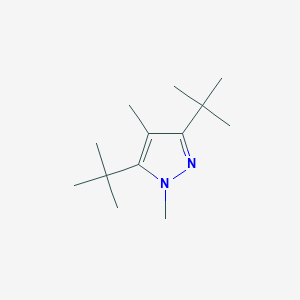
1,4-Dimethyl-3,5-di-t-butylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3,5-di-t-butylpyrazole (DMDBP) is a pyrazole derivative that has been widely used in scientific research due to its unique chemical properties. DMDBP is a potent antioxidant and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
1,4-Dimethyl-3,5-di-t-butylpyrazole exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to be particularly effective at scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells and tissues. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Effets Biochimiques Et Physiologiques
1,4-Dimethyl-3,5-di-t-butylpyrazole has a variety of biochemical and physiological effects, including reducing inflammation, protecting against DNA damage, and improving cognitive function. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to protect against DNA damage caused by oxidative stress, which can lead to mutations and the development of cancer. Finally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dimethyl-3,5-di-t-butylpyrazole has several advantages for use in lab experiments, including its high potency as an antioxidant and its ability to scavenge hydroxyl radicals. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole is relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, 1,4-Dimethyl-3,5-di-t-butylpyrazole also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1,4-Dimethyl-3,5-di-t-butylpyrazole, including exploring its potential applications in the prevention and treatment of cancer, neurodegenerative diseases, and other chronic conditions. Additionally, further research is needed to better understand the mechanism of action of 1,4-Dimethyl-3,5-di-t-butylpyrazole and to identify any potential side effects or toxicity at higher concentrations. Finally, there is a need for more research on the synthesis and purification of 1,4-Dimethyl-3,5-di-t-butylpyrazole, as well as the development of new methods for its delivery and administration.
Méthodes De Synthèse
1,4-Dimethyl-3,5-di-t-butylpyrazole can be synthesized using a variety of methods, including the reaction of 3,5-di-t-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of 1,4-Dimethyl-3,5-di-t-butylpyrazole, which can be purified using column chromatography.
Applications De Recherche Scientifique
1,4-Dimethyl-3,5-di-t-butylpyrazole has been used in a variety of scientific research applications, including as an antioxidant, a radical scavenger, and a UV stabilizer. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to be effective in protecting cells from oxidative stress and reducing the production of reactive oxygen species. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to have potential applications in the prevention and treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
141665-20-5 |
|---|---|
Nom du produit |
1,4-Dimethyl-3,5-di-t-butylpyrazole |
Formule moléculaire |
C13H24N2 |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
3,5-ditert-butyl-1,4-dimethylpyrazole |
InChI |
InChI=1S/C13H24N2/c1-9-10(12(2,3)4)14-15(8)11(9)13(5,6)7/h1-8H3 |
Clé InChI |
PNGZHMZNRTWVPT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C(C)(C)C)C)C(C)(C)C |
SMILES canonique |
CC1=C(N(N=C1C(C)(C)C)C)C(C)(C)C |
Autres numéros CAS |
141665-20-5 |
Synonymes |
1,4-dimethyl-3,5-di-t-butylpyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




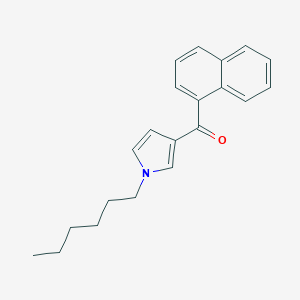

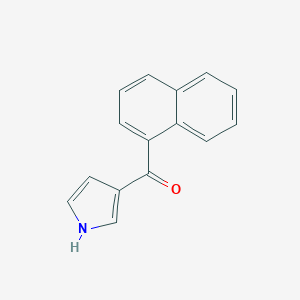
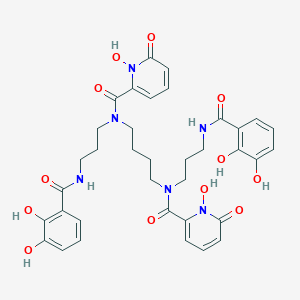

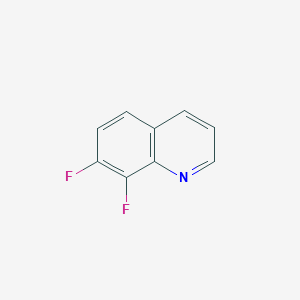

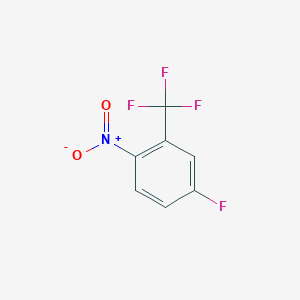
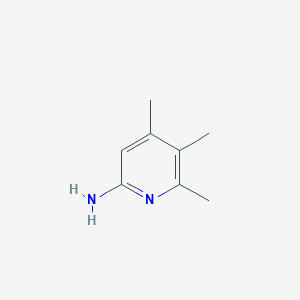
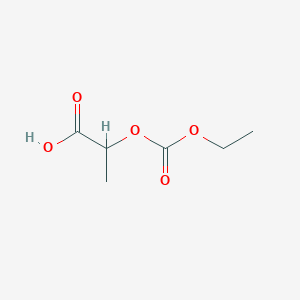
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)
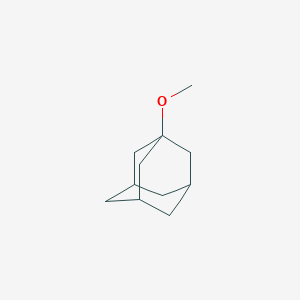
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)